molecular formula C11H13NO2 B1293584 2'-Methylacetoacetanilide CAS No. 93-68-5

2'-Methylacetoacetanilide

Cat. No. B1293584
CAS RN: 93-68-5
M. Wt: 191.23 g/mol
InChI Key: TVZIWRMELPWPPR-UHFFFAOYSA-N
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Description

2'-Methylacetoacetanilide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is related to acetoacetanilide compounds, which are known for their applications in synthesis and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of 2'-Methylacetoacetanilide and related compounds has been explored in several studies. For instance, the enantioselective arylation of 2-methylacetoacetates was achieved using a CuI/trans-4-hydroxy-L-proline catalyzed coupling reaction at low temperatures, which is significant for creating alpha-aryl all-carbon quaternary centers with high enantioselectivity . Additionally, the optimization of the synthesis of 2-Methylacetanilide from O-toluidine and acetic acid has been investigated, with the optimal conditions leading to a yield of approximately 81.8% .

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 2'-Methylacetoacetanilide have been studied using various spectroscopic and X-ray diffraction techniques. For example, the crystal structure of 2-acetyl-2'-methoxylacetanilide, a related compound, was determined to be monoclinic with a layered structure through π-π stacking interactions . The structure of 2-(2-phenylhydrazono)acetoacetanilide was also examined, and it was found to exist mainly in the oxo hydrazone form in the crystalline state .

Chemical Reactions Analysis

2'-Methylacetoacetanilide and its derivatives undergo various chemical reactions. The reaction of acetoacetanilide with aromatic aldehydes in the presence of molecular iodine and arylamine leads to the formation of 6-aryl-2-methyl-4-oxo-N,N'-diphenyl-2-cyclohexene-1,3-dicarboxamides . Furthermore, acetoacetanilide derivatives have been used in the preparation of 4-oxo-N-aryl-4H-1-benzopyran-2-acetamides through a condensation/cyclization process with lithiated methyl salicylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Methylacetoacetanilide and its analogs have been characterized using various analytical methods. Vibrational, NMR, and quantum chemical investigations have provided insights into the structural, thermodynamic, and vibrational characteristics of these compounds. The influence of substituents on the characteristic frequencies of the amide group has been particularly noted, with the steric effect of ortho methyl groups significantly affecting the NH bond properties . The coordination chemistry of these compounds has also been explored, as seen in the reactions of acetoacetanilide thiosemicarbazones with cadmium(II) acetate, leading to complexes with interesting structural changes during the cyclization process .

Scientific Research Applications

Vibrational and Quantum Chemical Investigations

2'-Methylacetoacetanilide (2MAAA) has been extensively studied for its vibrational properties and quantum chemical aspects. Investigations using Density Functional Theory (DFT) have focused on the structural, thermodynamic, and vibrational characteristics of 2MAAA. These studies reveal insights into the influence of methyl groups on the characteristic frequencies of the amide group and highlight the compound's intramolecular hydrogen bond and its impact on the N⋯O distance. Such research contributes to a deeper understanding of the fundamental properties of 2MAAA at a molecular level (Arjunan, Kalaivani, Senthilkumari, & Mohan, 2013).

Synthesis Optimization

2-Methylacetoacetanilide's synthesis has been optimized using different reagents and conditions. Studies have investigated factors influencing its synthesis, such as molar ratios and temperature, aiming to maximize yield. Understanding the optimal synthesis conditions for 2MAAA is crucial for its efficient production in various scientific and industrial applications (Guo, 2011).

Role in Catalytic Reactions

Research has also explored the role of 2MAAA in catalytic reactions. A novel catalytic methylation reaction using 2MAAA with dicumyl peroxide via aryl C−H bond activation was discovered. Such findings open avenues for using 2MAAA in novel synthetic methodologies, potentially broadening its applications in organic synthesis (Zhang, Feng, & Li, 2008).

Contributions to Medicinal Chemistry

2-Methylacetoacetanilide has been a key compound in synthesizing various pharmaceuticals and medicinal agents. For example, it has been used in the synthesis of N,6-diaryl-2-thioxo-4-methyl-1,2,3,6-tetrahydropyrimidine-5-carboxamides, which were then tested for their antimicrobial activity. Such research indicates the potential of 2MAAA as a precursor in developing new medicinal compounds (Gein et al., 2012).

Safety And Hazards

2’-Methylacetoacetanilide is moderately toxic by ingestion. When heated to decomposition, it emits toxic fumes of nitrogen oxides . It is harmful if swallowed, and it is recommended to wash skin thoroughly after handling .

Future Directions

The future and current outlook for the 2’-Methylacetoacetanilide market is positive, with a projected compound annual growth rate (CAGR) during the forecasted period. The growth can be attributed to several factors. Firstly, the rising demand for OBAs, which are extensively used in various industries to enhance the brightness and whiteness of products, is driving the demand for 2’-Methylacetoacetanilide .

properties

IUPAC Name

N-(2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZIWRMELPWPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026562
Record name N-(2-Methylphenyl)-3-oxobutanamide
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Molecular Weight

191.23 g/mol
Source PubChem
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Physical Description

Water or Solvent Wet Solid
Record name Butanamide, N-(2-methylphenyl)-3-oxo-
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Product Name

2'-Methylacetoacetanilide

CAS RN

93-68-5
Record name o-Acetoacetotoluidide
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Record name 2'-Methylacetoacetanilide
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Record name 2'-Methylacetoacetanilide
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Record name Butanamide, N-(2-methylphenyl)-3-oxo-
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Record name N-(2-Methylphenyl)-3-oxobutanamide
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Record name 2'-methylacetoacetanilide
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Record name 2'-METHYLACETOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
V Arjunan, M Kalaivani, S Senthilkumari… - Spectrochimica Acta Part …, 2013 - Elsevier
The vibrational assignment and analysis of the fundamental modes of the compounds acetoacetanilide (AAA), 2-chloroacetoacetanilide (2CAAA) and 2-methylacetoacetanilide (2MAAA…
Number of citations: 28 www.sciencedirect.com
RA Azzam, RM Mohareb - Chemical and Pharmaceutical Bulletin, 2015 - jstage.jst.go.jp
… To a solution of either acetoacetanilide (1.77 g, 1.0 mmol) or 2-methylacetoacetanilide (1.91 g, 1.0 mmol) in absolute ethanol (15 mL), either of benzaldehyde (1 g, 1.0 mmol), 4-…
Number of citations: 31 www.jstage.jst.go.jp
N Raman, K Pothiraj, T Baskaran - Journal of Molecular Structure, 2011 - Elsevier
… The chemicals used in this work viz., 2′-methylacetoacetanilide, 2-amino-3-hydroxypyridine, acetic acid and Tris–HCl buffer were of Merck grade. The AR grade of 3-…
Number of citations: 56 www.sciencedirect.com
VL Gein, IV Kholkin, TM Zamaraeva… - Pharmaceutical …, 2012 - Springer
… We studied the three-component reaction of an acetoacetanilide (2-methylacetoacetanilide; 2,4-dimethylacetoacetanilide; 4-chloroacetoacetanilide) with a mixture of an aromatic …
Number of citations: 4 link.springer.com
AJ Hodgkinson, B Staskun - The Journal of Organic Chemistry, 1969 - ACS Publications
… 2,4'-Dichloro-2-methylacetoacetanilide (5) and sulfuric acid likewise gave (47%) 6-chloro-4hydroxymethyl-3-methyl-2 (1 ) -quinolone (4c) and established that only one Cl atom need be …
Number of citations: 37 pubs.acs.org
VL Gein, TM Zamaraeva, AA Kurbatova… - Pharmaceutical …, 2010 - Springer
… We studied the three-component reaction of acetoacetanilide and its derivatives (2-methylacetoacetanilide, 2,4-dimethylacetoacetanilide, 4-chloroacetoacetanilide, o-acetoacetaniside) …
Number of citations: 12 link.springer.com
KS Kumar - Results in Chemistry, 2022 - Elsevier
… base ligand, 3-((2-((1-(2-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(o-tolyl)butanamide derived from 1,2-ethylenediamine, o-hydroxyacetophenone and 2-methylacetoacetanilide …
Number of citations: 9 www.sciencedirect.com
TA Khan, S Naseem, SN Khan, AU Khan… - Spectrochimica Acta Part …, 2009 - Elsevier
… The metal complexes of 2′-methylacetoacetanilide and its … ligands involving 2′-methylacetoacetanilide and their … [2 + 2] condensation reaction of 2′-methylacetoacetanilide with 1,2-…
Number of citations: 61 www.sciencedirect.com
N Raman, R Mahalakshmi, A Selvan… - Journal of the Iranian …, 2012 - jicr.iau-arak.ac.ir
… The metal complexes of 2'-methylacetoacetanilide and its derivatives have been reported to show interesting biochemical properties such as antitumour, antioxidant and antimicrobial …
Number of citations: 5 jicr.iau-arak.ac.ir
Z Shenmin, L Dongzhi, R Shengwu - Dyes and pigments, 1992 - Elsevier
… The dichlorobenzidine tetrazonium-salt liquor was first slowly added to a 2methylacetoacetanilide suspension, and coupling continued until no anilide remained. The second …
Number of citations: 9 www.sciencedirect.com

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